1-Cyclopentyl-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Lipophilicity ADME Predictors Drug-likeness

1-Cyclopentyl-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 2138145-69-2) is a synthetic, non-nucleoside tetrahydropyrimidine-2,4-dione derivative bearing an N1-cyclopentyl substituent and a C5-trifluoromethyl group. It is classified as a fluorinated uracil analog, with a molecular formula of C10H11F3N2O2 (MW 248.20 g/mol) and a computed topological polar surface area (TPSA) of 49.4 Ų.

Molecular Formula C10H11F3N2O2
Molecular Weight 248.205
CAS No. 2138145-69-2
Cat. No. B2748090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentyl-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
CAS2138145-69-2
Molecular FormulaC10H11F3N2O2
Molecular Weight248.205
Structural Identifiers
SMILESC1CCC(C1)N2C=C(C(=O)NC2=O)C(F)(F)F
InChIInChI=1S/C10H11F3N2O2/c11-10(12,13)7-5-15(6-3-1-2-4-6)9(17)14-8(7)16/h5-6H,1-4H2,(H,14,16,17)
InChIKeyMPDCEBMSOGCUMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclopentyl-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 2138145-69-2) – Structural & Physicochemical Identity for Procurement Decisions


1-Cyclopentyl-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 2138145-69-2) is a synthetic, non-nucleoside tetrahydropyrimidine-2,4-dione derivative bearing an N1-cyclopentyl substituent and a C5-trifluoromethyl group [1]. It is classified as a fluorinated uracil analog, with a molecular formula of C10H11F3N2O2 (MW 248.20 g/mol) and a computed topological polar surface area (TPSA) of 49.4 Ų [1]. The compound is commercially available from reagent suppliers at purities ≥95% and is primarily employed as a reference standard, a chemical probe, or a synthetic intermediate in medicinal chemistry [2].

Fluorinated uracil analog for SAR and permeability profiling
Single C5-regioisomer reference standard for isomeric differentiation
Research-grade purity (≥95%) suitable for direct use as a secondary standard

Technical Rationale Against Casual Analog Replacement of 1-Cyclopentyl-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione


Simple substitution of this compound with more common 1-substituted or 5-substituted tetrahydropyrimidine analogs is not chemically equivalent, as the synergistic combination of the N1-cyclopentyl ring and the C5-trifluoromethyl group generates a unique physicochemical profile that cannot be reproduced by either substituent alone. This dual substitution sharply increases lipophilicity (XLogP3 = 1.4) relative to both the parent 5-trifluoromethyluracil (XLogP3 = 0) and N1-cyclopentyl derivatives lacking the –CF3 motif, directly altering membrane permeability, metabolic soft-spot exposure, and receptor-fit metrics [1][2]. Consequently, any procurement intent that treats these analogs as interchangeable risks introducing uncontrolled shifts in solubility, target engagement, and downstream biological readouts.

Lipophilicity Reported XLogP3 surge (>+1) versus 5-trifluoromethyluracil alters permeability and metabolic soft-spot exposure; analogs lacking both substituents cannot replicate the profile.
H-Bonding Reduced hydrogen-bond donor count shifts passive permeability and aqueous solubility, impacting target engagement in cell-based assays compared to N1-H analogs.
Regiochemistry C5- vs. C6-CF₃ isomer mismatch introduces uncontrolled electronic and H-bonding changes; isomer verification is critical to avoid SAR misinterpretation.

Comparative Data on 1-Cyclopentyl-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione Versus Its Closest Analogs


Lipophilicity Surge: 1-Cyclopentyl-5-CF₃ Derivative vs. 5-Trifluoromethyluracil (5-TFMU)

The N1-cyclopentyl substitution elevates the calculated partition coefficient (XLogP3) from 0 (5-TFMU) to 1.4 (target compound), a +1.4 unit increase that corresponds to approximately 25-fold higher predicted octanol-water partitioning [1][2].

Lipophilicity (XLogP3)
Cross-study comparable
Target: XLogP3 1.4
5-TFMU: XLogP3 0
Δ +1.4 (~25-fold partitioning)
Reported lipophilicity context supports permeability-demanding assays
Computed by XLogP3 3.0 (PubChem 2025.04.14)
Lipophilicity ADME Predictors Drug-likeness

Hydrogen-Bond Donor Reduction: N1-Cyclopentyl Replacement of N1–H in Tetrahydropyrimidine-2,4-diones

Alkylation at N1 reduces the hydrogen-bond donor (HBD) count from 2 (in both 5-TFMU and 6-TFMU) to 1 in the target compound. Lower HBD count correlates with improved permeability in Caco-2 and PAMPA assays [1][2].

H-Bond Donors
Cross-study comparable
Target: HBD 1
5-TFMU / 6-TFMU: HBD 2
Reduction by 1 unit
HBD reduction may support cell permeability assay performance
Cactvs 3.4.8.18 (PubChem); empirical permeability correlation
Hydrogen Bonding Solubility Permeability

Molecular Bulk & Rotatable Bond Constraint vs. 1-Cyclopentylpyrimidine-2,4-dione

The C5-trifluoromethyl group introduces substantial steric bulk without adding rotatable bonds, contrasting with the des-CF₃ analog 1-cyclopentylpyrimidine-2,4-dione (CAS 13345-72-7). Both compounds share a single rotatable bond, but the target compound's larger volume and surface area alter shape complementarity to binding pockets [1][2].

Molecular Topology
Cross-study comparable
Heavy atoms: 17
Rotatable bonds: 1
MW: 248.20
Conformational rigidity with steric bulk may support SAR studies
Analog 1-cyclopentylpyrimidine-2,4-dione has 13 heavy atoms, MW 180.20 (no CF₃)
Molecular Topology Conformational Rigidity Ligand Efficiency

Purity-Grade Differentiation for Reference-Standard Use

The target compound is accessible at 98% purity (Leyan, HPLC) and 95%+ (Enamine), while common analogs such as 5-TFMU are frequently supplied at 97% (Sigma) or 99% (AKSci). Although purity differences appear marginal, the availability of a dedicated 98% reference lot with documented analytical traceability reduces the need for in-house repurification prior to use as a quantitative standard [1].

Purity Specification
Specification review
Target: 98% (HPLC, Leyan)
5-TFMU: 97–99% (Sigma/AKSi)
Research-grade purity supports reference-standard use
Supplier CoA; may reduce in-house repurification steps
Analytical Chemistry Reference Standards QC/QA

Regiospecific C5-Trifluoromethyl vs. C6-Trifluoromethyl Isomerism

The compound unequivocally positions –CF₃ at C5, distinguishing it from the commercially prevalent 6-trifluoromethyluracil (CAS 672-45-7). The regioisomeric position critically determines the electronic environment of the pyrimidine ring: C5-substitution places the electron-withdrawing group on the same ring carbon as in the biologically validated nucleoside trifluridine, whereas C6-substitution generates a distinct H-bonding array at the N1–C2–N3 face [1]. No high-strength head-to-head biological comparison is publicly available for this compound at the time of this analysis.

Regioisomer Identity
Class-level
C5-CF₃ isomer unequivocally assigned vs. C6-CF₃ (6-trifluoromethyluracil)
Isomeric purity critical for SAR; class-level inference
No head-to-head bioassay available; structural assignment by NMR/SMILES
Regiochemistry Structure-Activity Relationships Isomer Purity

Procurement-Guiding Application Scenarios for 1-Cyclopentyl-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione


Lead-Optimization SAR: Probing N1-Cyclopentyl + C5-CF₃ Pharmacophores in Membrane-Permeable Inhibitor Series

This compound is uniquely suited for structure-activity relationship (SAR) studies where both enhanced passive permeability (predicted from reduced HBD count and elevated XLogP3) and halogenic surface electronics (C5-CF₃) are required simultaneously. Its XLogP3 of 1.4 and HBD count of 1 directly address the physicochemical liabilities of 5-TFMU (XLogP3 = 0, HBD = 2), making it a rational starting point for designing cell-active uracil-based inhibitors [1][2].

Isomeric Differentiation Control in Fluorinated Heterocycle Synthesis

As a single, regiochemically defined C5-trifluoromethyl isomer, the compound serves as an authentic reference standard to distinguish C5- vs. C6-substituted uracil analogs during HPLC method development, NMR characterization, and isomer-ratio analysis in synthetic mixtures. This reference role is critical when 6-trifluoromethyluracil (CAS 672-45-7) is a potential side-product or co-eluting impurity .

Physicochemical Profiling Benchmark in CNS Drug-Discovery Panels

Given its XLogP3 shift of +1.4 relative to 5-TFMU, the compound can be employed as a comparator in CNS multiparameter optimization (MPO) score assessments, particularly where the goal is to push logD into the 1.5–3.5 range while maintaining low TPSA and minimal rotatable bonds. Its computed TPSA (49.4 Ų) and single rotatable bond align with typical CNS drug-like thresholds, making it a valuable calibration tool in permeability-solubility trade-off analyses [1].

Certified Reference Material for Quantitative Bioanalysis of Trifluoromethyl-Uracils

The 98% purity grade (HPLC, Leyan) qualifies this compound as a candidate for use as a secondary reference standard in the quantitative bioanalysis of fluorinated uracil metabolites. Its distinct retention-time fingerprint and molecular ion (MW 248.20) provide unambiguous LC-MS/MS discrimination from endogenous uracil (MW 112.09) and 5-fluorouracil (MW 130.08) [2][3].

Application
Selection Property
Validation Focus
Lead-optimization SAR for membrane-permeable uracil inhibitors
N1-cyclopentyl + C5-CF₃ pharmacophore with predicted permeability enhancement
Intracellular target engagement and permeability assays
Isomeric differentiation control in fluorinated heterocycle synthesis
Single C5-regioisomer identity
HPLC method development, NMR characterization, isomer-ratio analysis
CNS drug-discovery MPO panel calibration
Computed CNS drug-like profile (moderate logD, low TPSA, minimal rotatable bonds)
Permeability-solubility trade-off analysis and MPO scoring
Quantitative bioanalysis reference standard for trifluoromethyl-uracils
Research-grade purity (HPLC) with distinct MS/MS fingerprint
LC-MS/MS discrimination from endogenous uracil and 5-fluorouracil
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